tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydrazinyl moiety, and a phenylpropan-2-yl backbone. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of tert-butyl carbamate with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and phenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its hydrazinyl group can interact with biological molecules, making it useful for studying enzyme mechanisms and protein interactions .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar in structure but with a different backbone.
tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a phenylpropan-2-yl group.
Uniqueness
The uniqueness of tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
32899-48-2 |
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Molecular Formula |
C17H26N4O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C17H26N4O5/c1-17(2,3)26-16(25)20-12(9-11-7-5-4-6-8-11)14(23)19-13(10-22)15(24)21-18/h4-8,12-13,22H,9-10,18H2,1-3H3,(H,19,23)(H,20,25)(H,21,24) |
InChI Key |
UHBQBUZMKXTUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NN |
Origin of Product |
United States |
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